![molecular formula C19H13FN6O3S2 B13823998 4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)
4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” is a complex organic compound that features a combination of thiazole, tetrazole, and benzoic acid moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” likely involves multiple steps, including the formation of the thiazole and tetrazole rings, followed by their coupling with the benzoic acid derivative. Typical reaction conditions might include:
Formation of Thiazole Ring: This could involve the condensation of a 4-fluorophenyl derivative with a thioamide under acidic conditions.
Formation of Tetrazole Ring: This might be achieved by reacting an azide with a nitrile in the presence of a catalyst.
Coupling Reactions: The final coupling of the thiazole and tetrazole rings with the benzoic acid derivative could involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine
In medicine, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(2-{[(2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- 4-{5-[(2-{[(2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
Uniqueness
The uniqueness of “4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H13FN6O3S2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-[5-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H13FN6O3S2/c20-13-5-1-11(2-6-13)15-9-30-18(21-15)22-16(27)10-31-19-23-24-25-26(19)14-7-3-12(4-8-14)17(28)29/h1-9H,10H2,(H,28,29)(H,21,22,27) |
InChI Key |
JBFXDMMQGFSUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
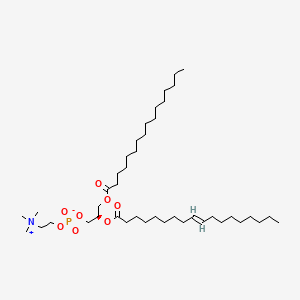
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

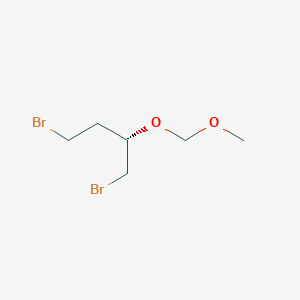
![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
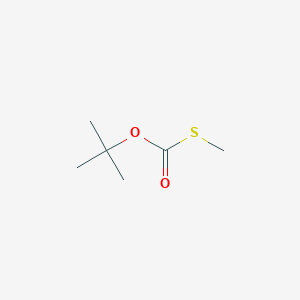
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
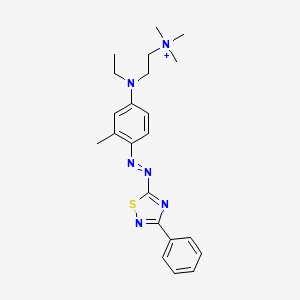
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
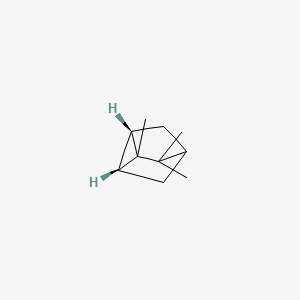
![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)
